4-Nitrotoluene

Descripción general

Descripción

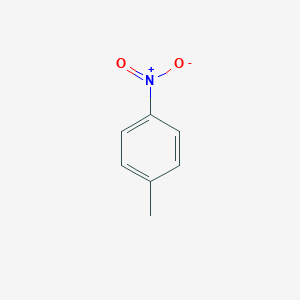

4-Nitrotoluene (4-NT; CAS 99-99-0), chemically designated as 1-methyl-4-nitrobenzene, is a nitroaromatic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. Its structure consists of a toluene backbone with a nitro (-NO₂) group substituted at the para position on the aromatic ring . Industrially, 4-NT serves as a precursor in the synthesis of dyes, pesticides, and explosives, and its production adheres to technical specifications (e.g., GB/T28611-2012) that categorize it into grades based on appearance (light yellow to light brown solids) and purity .

Métodos De Preparación

Traditional Mixed Acid Nitration Process

The mixed acid nitration method, employing concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), remains the most widely used industrial approach for toluene nitration. This process operates via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated from nitric and sulfuric acids attacks the toluene ring .

Reaction Mechanism and Conditions

Sulfuric acid acts as a catalyst and dehydrating agent, facilitating nitronium ion formation (Figure 1) :

3 + \text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{HSO}4^- + \text{H}2\text{O}

Toluene’s methyl group directs nitration to the ortho (62%), meta (2–5%), and para (33–50%) positions due to steric and electronic effects . Typical conditions involve a 1:1 molar ratio of nitric acid to toluene at 25–40°C, achieving 96% total nitrotoluene yield in continuous reactors .

Isomer Distribution and Limitations

Despite high total yields, the mixed acid process suffers from low para-selectivity (33–50%) . Separation of this compound requires energy-intensive fractional crystallization or chromatographic techniques. Furthermore, concentrated acids pose handling hazards and generate acidic waste streams, necessitating neutralization and disposal protocols .

Cellulose Nitrate-Catalyzed Para-Selective Nitration

US Patent 3,149,169 discloses a para-selective method using cellulose nitrate (guncotton), dilute nitric acid (25–50%), and mercury-based catalysts, achieving 56–77% this compound yields .

Reaction Optimization and Catalyst Efficacy

Key reactants include:

-

Cellulose nitrate (13.1% nitrogen content, 0.09 mol)

-

Toluene (0.28 mol)

-

50% aqueous HNO₃ (0.72 mol)

Mercuric nitrate (Hg(NO₃)₂) proved most effective, with para-selectivity inversely correlated to reaction temperature (Table 1) :

Table 1: Effect of Mercury Catalysts on this compound Yield

| Catalyst | Temp (°C) | Time (hr) | Total MNT Yield (%) | This compound (%) |

|---|---|---|---|---|

| Hg(NO₃)₂ | 25 | 20 | 45 | 77 |

| HgO | 60 | 2 | 68 | 65 |

| Hg | 85 | 1 | 72 | 56 |

Process Advantages and Industrial Feasibility

This method eliminates concentrated sulfuric acid, reducing corrosion risks and waste acidity. Cellulose nitrate acts as a nitro group donor, enabling nitric acid recycling. Post-reaction, this compound is isolated via freezing, exploiting its higher melting point (51–54°C) versus ortho (230°C) and meta isomers .

Lewis Acid and Alternative Catalytic Systems

Boron Trifluoride-Etherate Catalysis

Boron trifluoride (BF₃) in ether, though less efficient than mercury catalysts, achieves 55–60% para-selectivity at 20–85°C. However, total yields remain low (30–40%), limiting industrial adoption .

Phosphoric Acid-Modified Nitration

Substituting sulfuric acid with phosphoric acid (H₃PO₄) marginally improves para-selectivity (37–42%) by moderating nitronium ion activity. This variant reduces sulfonation byproducts but requires higher temperatures (50–70°C) .

Purification and Isolation Techniques

Crystallization and Fractional Freezing

This compound’s lower solubility in hydrocarbons allows isolation by cooling the reaction mixture to 0–5°C, yielding >95% pure product after recrystallization .

Solvent Extraction and Neutralization

Post-nitration, organic phases are washed with sodium bicarbonate (NaHCO₃) to remove residual acids, followed by water rinsing. Ether or ligroin extraction isolates nitrotoluenes, with subsequent drying over anhydrous Na₂SO₄ .

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Parameter | Mixed Acid Process | Cellulose Nitrate Method | BF₃ Catalysis |

|---|---|---|---|

| Para Yield (%) | 33–50 | 56–77 | 55–60 |

| Acid Concentration | Concentrated | Dilute (25–50%) | Dilute |

| Catalyst Toxicity | Low | High (Hg) | Moderate |

| Byproducts | Ortho, meta isomers | Ortho isomers | Ortho isomers |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Análisis De Reacciones Químicas

Catalytic Hydrogenation to Amines

Ni@β-CD@Fe₃O₄ nanoparticles catalyze 4-nitrotoluene reduction to p-toluidine (4-methylaniline) in water with NaBH₄, achieving 100% yield under optimized conditions :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent (H₂O) | 25°C | 100 |

| Reducing Agent | NaBH₄ | 100 |

| Catalyst Loading | 1.5 mol% Ni | 100 |

| Alternative Solvents | Ethanol | 71 |

Biocatalytic Reduction

Mycobacterium sp. HL 4-NT-1 reduces this compound to 4-hydroxylaminotoluene under anaerobic conditions, followed by rearrangement to 6-amino-m-cresol via a Bamberger-like mechanism :

Methyl Group Oxidation

Controlled oxidation yields derivatives:

-

4-Nitrobenzoic acid : Strong oxidizing agents (e.g., KMnO₄) .

-

4,4'-Dinitrobibenzyl : Oxidative coupling under basic conditions .

Enzymatic Oxidation

Agrocybe aegerita peroxygenase oxidizes this compound stepwise via 4-nitrobenzyl alcohol and 4-nitrobenzaldehyde to 4-nitrobenzoic acid, using H₂O₂ as the oxygen source :

Electrocatalytic Reduction

CeW nanoparticles on screen-printed electrodes (SPCE) reduce this compound to 4-hydroxylamine-toluene at −0.78 V (vs. Ag/AgCl) with a peak current of −86.95 μA, outperforming SmW and GdW catalysts :

| Catalyst | Peak Current (μA) | Potential (V) |

|---|---|---|

| CeW/SPCE | −86.95 | −0.78 |

| SmW/SPCE | −67.88 | −0.78 |

| SPCE | −35.79 | −0.78 |

Aerobic Degradation

Acidovorax mutants evolved to degrade this compound via 2-nitrotoluene dioxygenase (2NTDO). The L238V M248I mutant enhances activity 50-fold , oxidizing this compound to 4-methylcatechol with subsequent ring cleavage :

Anaerobic Degradation

Mycobacterium sp. HL 4-NT-1 releases ammonia via 2-amino-4-methylphenol intermediates, involving a dioxygenase and semialdehyde dehydrogenase :

Sulfonation

Reaction with SO₃H groups yields this compound-2-sulfonic acid, a precursor for stilbene-based dyes :

Bromination

Bromine selectively substitutes the methyl group, forming 4-nitrobenzyl bromide :

Aplicaciones Científicas De Investigación

Dye Production

4-Nitrotoluene is extensively employed in the manufacture of azo and sulfur dyes. Its sulfonation yields This compound-2-sulfonic acid , which is a precursor for synthesizing stilbene derivatives used as fluorescent whitening agents. These dyes are crucial for textiles, paper, and plastics.

| Dye Type | Intermediate | Application |

|---|---|---|

| Azo Dyes | This compound-2-sulfonic acid | Textile dyeing |

| Sulfur Dyes | Various derivatives | Cotton and wool dyeing |

Pharmaceuticals

In the pharmaceutical sector, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs). It is transformed into compounds like p-toluidine and 4-nitrobenzoic acid , which are integral to drug formulations.

| Pharmaceutical Compound | Derived From | Use |

|---|---|---|

| p-Toluidine | Reduction of this compound | Analgesic and antipyretic agents |

| 4-Nitrobenzoic Acid | Oxidation of this compound | Used in anti-inflammatory drugs |

Rubber Chemicals

This compound is also utilized in producing rubber additives. It contributes to the formulation of accelerators and antioxidants that enhance the durability and performance of rubber products.

Toxicological Considerations

While this compound has significant industrial applications, it poses health risks. Studies have indicated potential carcinogenicity, particularly in animal models, with evidence suggesting it may induce methemoglobinemia and other hematological effects at high exposure levels . Safety protocols are essential when handling this compound to mitigate occupational exposure risks.

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental fate of this compound in aquatic systems. Results indicated that it can persist in water bodies, leading to bioaccumulation in aquatic organisms. This finding underscores the need for stringent regulations on its discharge into water systems.

Case Study 2: Health Risk Analysis

Research conducted on workers exposed to this compound highlighted increased incidences of respiratory issues and skin sensitization. The study recommended enhanced monitoring and protective measures to safeguard worker health in industries utilizing this compound.

Actividad Biológica

4-Nitrotoluene (4-NT) is an aromatic nitro compound primarily used as a precursor in the synthesis of explosives, particularly 2,4,6-trinitrotoluene (TNT). Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article explores the biological activity of this compound through various studies, focusing on its degradation pathways, genotoxicity, and metabolic effects.

This compound is a yellowish liquid with a molecular formula of C7H8N2O2. It is slightly soluble in water and more soluble in organic solvents. The compound is primarily associated with industrial processes, leading to environmental contamination, particularly in soil and water bodies near manufacturing sites.

Degradation Pathways

The degradation of this compound is primarily facilitated by specific bacterial strains capable of utilizing it as a carbon source. Notably, Pseudomonas putida TW3 has been identified as a key organism in the catabolism of 4-NT. The degradation pathway involves:

- Initial Conversion : this compound is converted to 4-nitrobenzoate through the action of specific mono- or di-oxygenase enzymes.

- Further Metabolism : The nitro group is subsequently released as ammonia during the transformation to protocatechuate, which enters central metabolic pathways for further degradation .

Table 1: Bacterial Strains Capable of Degrading this compound

Genotoxicity Studies

Research has shown varying results regarding the genotoxic effects of this compound:

- In mammalian cell studies, 4-NT did not exhibit significant genotoxicity, indicating that it may not directly damage DNA under certain conditions .

- However, some studies have indicated that nitrotoluenes can induce unscheduled DNA synthesis in specific bacterial models, suggesting potential mutagenic properties .

Case Studies and Experimental Findings

- Animal Studies : Long-term exposure studies on Fischer 344/N rats revealed that high doses of nitrotoluenes could lead to significant health issues such as mesotheliomas and weight loss. These findings highlight the potential carcinogenic effects of nitrotoluenes when ingested over extended periods .

- Metabolic Effects : In vitro studies have shown that exposure to nitrotoluenes can lead to the formation of reactive metabolites that may contribute to oxidative stress in cells. This oxidative stress can result in cellular damage and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-nitrotoluene, and how can reaction conditions be optimized?

this compound is synthesized via nitration of toluene using titanium(IV) nitrate under controlled conditions. Key variables include temperature (maintained at 40–50°C to avoid over-nitration), solvent choice (e.g., sulfuric acid as a catalyst), and stoichiometric ratios (excess nitric acid improves yield). Optimization involves monitoring by HPLC or GC-MS to quantify intermediates like 2- and 3-nitrotoluene isomers. Post-synthesis purification employs fractional crystallization or column chromatography to isolate the para-isomer .

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

| Property | Value |

|---|---|

| Boiling Point | 238°C |

| Density | 1.2 g/cm³ |

| Vapor Pressure | 0.1 mmHg at 25°C |

| Solubility | Low in water; soluble in acetone, ethanol |

| Reactivity | Undergoes oxidation, reduction, and halogenation |

| These properties dictate storage (airtight containers, <25°C), solvent selection for reactions, and safety protocols (ventilation to mitigate vapor exposure). |

Q. Which analytical methods are most reliable for quantifying this compound in environmental samples?

- GC-MS : Detects this compound at trace levels (detection limit: 0.1 ppb) using electron ionization and selective ion monitoring (m/z 137) .

- HPLC with UV detection : Utilizes reverse-phase C18 columns and acetonitrile/water mobile phases (retention time: 8.2 min) .

- Electrochemically Assisted Injection-Capillary Electrophoresis (EAI-CE-MS) : Enables simultaneous detection of this compound and its reduction products (e.g., 4-aminotoluene) with high resolution .

Q. How do microbial species degrade this compound, and what are the primary metabolic pathways?

Pseudomonas spp. oxidize the methyl group to 4-nitrobenzyl alcohol, then to 4-nitrobenzoate, which is further metabolized via protocatechuate pathways . Under anaerobic conditions, Mycobacterium spp. reduce the nitro group to 4-hydroxylaminotoluene, which undergoes Bamberger rearrangement to 6-amino-m-cresol . Degradation efficiency depends on oxygen availability, pH (optimal pH 7–8), and co-substrate presence (e.g., glucose enhances growth) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 2 ppm) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In flammable storage cabinets, away from reducing agents .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation of this compound’s methyl group to 4-nitrobenzoic acid?

Oxidation proceeds via radical intermediates under acidic conditions (e.g., KMnO₄/H₂SO₄). The methyl group is sequentially oxidized to -CH₂OH, -CHO, and finally -COOH. Isotopic labeling (e.g., deuterated this compound-d₃) confirms the retention of the nitro group during oxidation . Kinetic studies using UV-Vis spectroscopy reveal a second-order dependence on acid concentration, suggesting proton-coupled electron transfer .

Q. How can contradictory data on this compound’s genotoxicity be resolved?

Conflicting reports arise from assay variability:

- Positive Results : Sister chromatid exchange in CHO cells at high doses (≥1 mM) .

- Negative Results : No DNA adducts in rat hepatocytes or micronuclei in mice .

Resolution requires standardized protocols (e.g., OECD guidelines) and multi-omics approaches (transcriptomics/proteomics) to identify sub-lethal effects .

Q. What role do nanomaterials play in enhancing the catalytic reduction of this compound derivatives?

Au/Pd nanoparticles (5–10 nm) on TiO₂ supports increase reduction rates of 4-nitrophenol (a derivative) by 10-fold via improved electron transfer. Size and morphology (e.g., cubic vs. spherical NPs) influence catalytic activity, with smaller particles providing higher surface area .

Q. How can isotopic labeling (e.g., ⁴-nitrotoluene-d₄) improve mechanistic studies of degradation pathways?

Deuterated analogs enable tracking of hydrogen transfer during microbial degradation. For example, this compound-2,3,5,6-d₄ reveals deuterium retention in 4-nitrobenzoate, confirming enzymatic dehydrogenation without H exchange . LC-MS/MS with MRM transitions (m/z 141 → 123) quantifies isotopic distribution .

Q. What advanced statistical methods are suitable for analyzing this compound environmental fate data?

- Principal Component Analysis (PCA) : Identifies dominant variables (e.g., pH, temperature) affecting degradation rates .

- ANOVA with Tukey’s HSD : Compares means across experimental groups (e.g., microbial strains) .

- Bayesian Modeling : Predicts groundwater contamination risks using historical data on solubility and half-life (t₁/₂ = 30–60 days) .

Q. Data Contradiction Analysis Framework

When encountering conflicting results (e.g., variable degradation efficiencies across studies):

Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., aerobic vs. anaerobic conditions) or instrumental sensitivity .

Replicate Experiments : Use standardized protocols (e.g., EPA SW-846 for extraction).

Meta-Analysis : Pool data from PubChem, HSDB, and peer-reviewed studies to assess trends .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Metabolic Differences

Positional Isomers: 2-Nitrotoluene and 3-Nitrotoluene

- Metabolism: 4-NT and 2-nitrotoluene (2-NT) exhibit divergent metabolic pathways. While 4-NT undergoes oxidation to form metabolites like 4-nitrobenzoate via Pseudomonas sp. TW3 , 2-NT is metabolized by Pseudomonas sp. JS42 through dioxygenase-mediated cleavage, yielding 3-methylcatechol and releasing nitrite . 4-NT also forms distinct metabolites (e.g., 6-amino-m-cresol) in Mycobacterium sp. HL 4-NT-1 via hydroxylaminotoluene intermediates .

- Enzymatic Specificity : Diaphorobacter sp. strain DS1 preferentially degrades 4-NT via oxidative pathways, unlike its homologues DS2 and DS3, which exhibit lower activity .

Table 1: Key Metabolic Pathways of Nitrotoluene Isomers

Nitrobenzene

Nitrobenzene (NB), lacking the methyl group of 4-NT, shows reduced reactivity in reductive amination reactions. For instance, Au/Al₂O₃-catalyzed reactions with benzaldehyde yield 85% secondary amines for 4-NT vs. 72% for NB, highlighting the methyl group’s electronic and steric effects .

Reactivity in Chemical Reactions

Hydrogenation Kinetics

4-NT hydrogenation follows zero-order kinetics under sulfidated catalyst conditions, achieving stable hydrogenation rates of 4.8×10⁻³ mol(H₂)·s⁻¹·kg⁻¹(Ni) in 2-propanol solvents . In contrast, methyl acetylenecarboxylate (MADE) exhibits variable rates under similar conditions, suggesting divergent catalyst interactions .

Table 2: Hydrogenation Performance of 4-NT vs. MADE

| Compound | Initial Rate (mol(H₂)·s⁻¹·kg⁻¹(Ni)) | Catalyst Stability (with Na₂S) | Solvent System |

|---|---|---|---|

| This compound | 4.8×10⁻³ | Increased stability | 2-Propanol (x₂=0.073) |

| MADE | Variable | Decreased stability | Same as 4-NT |

Reductive Amination

4-NT outperforms nitrobenzene in Au/Al₂O₃-catalyzed reductive amination with aldehydes. For example, reactions with benzaldehyde yield 85% secondary amines for 4-NT vs. 72% for NB, attributed to the methyl group enhancing nitroarene reactivity .

Environmental Impact and Biodegradation

Toxicity and Detection

Nitroaromatics, including 4-NT, are highly toxic and persistent in water systems. Ionic liquids like [C6MPY][Tf₂N] efficiently extract 4-NT (detection limit: ~0.1 ppm) alongside dinitro- and trinitrotoluenes .

Biodegradation Pathways

- Pseudomonas sp. TW3 : Utilizes the β-ketoadipate pathway to degrade 4-NT to 4-nitrobenzoate, sharing metabolic genes (ntnWCMAB*) with toluene degradation .

- Mycobacterium sp. HL 4-NT-1: Anaerobically converts 4-NT to 6-amino-m-cresol via Bamberger rearrangement, a unique pathway absent in 2-NT degraders .

Table 3: Biodegradation Efficiency of Nitroaromatics

Physical and Spectral Properties

- Vibrational Spectroscopy: FTIR and Raman spectra of 4-NT reveal distinct NO₂ stretching modes at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), differing from 2-NT due to substituent positioning .

- Fluorescence Quenching: 4-NT, 2-NT, and nitrobenzene strongly quench fluorescence in spectrometric assays, unlike non-nitroaromatics (e.g., toluene, DMSO) .

Table 4: Spectral Characteristics of Nitroaromatics

Propiedades

IUPAC Name |

1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2, Array | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023792 | |

| Record name | 4-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor. | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04% | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitrotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid | |

CAS No. |

99-99-0 | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88IMG14EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene, p-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XT32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F | |

| Record name | P-NITROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-NITROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Nitrotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.